![molecular formula C13H8BrClF3NO2S B7497439 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7497439.png)
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide, also known as BCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCT is a sulfonamide-based compound that has a unique combination of chemical properties, making it an ideal candidate for several research applications.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide is based on its ability to inhibit the activity of enzymes such as carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in several physiological processes, including the regulation of acid-base balance and fluid secretion. This compound binds to the active site of carbonic anhydrase, inhibiting its activity and leading to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the secretion of fluids, making this compound a potential candidate for the treatment of diseases such as glaucoma.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of several enzymes, including carbonic anhydrase, making it a potential candidate for the treatment of various diseases. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. However, further studies are required to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its ease of synthesis, stability, and potency. This compound can be synthesized on a large scale, making it suitable for commercial production. This compound is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide. One of the potential areas of research is the development of this compound-based drugs for the treatment of various diseases such as glaucoma, epilepsy, and cancer. Another potential area of research is the investigation of the mechanism of action of this compound and its interaction with enzymes such as carbonic anhydrase. Further studies are also required to determine the exact biochemical and physiological effects of this compound and its potential toxicity. Overall, this compound has significant potential for various scientific research applications, and further studies are required to explore its full potential.
Synthesemethoden
The synthesis of 4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide involves a multi-step process that includes the reaction of 4-bromobenzenesulfonyl chloride with 2-chloro-5-(trifluoromethyl)aniline in the presence of a base such as sodium hydroxide. The reaction produces this compound as the final product. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for commercial production.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to possess potent inhibitory activity against several enzymes, including carbonic anhydrase, which makes it a potential candidate for the treatment of various diseases such as glaucoma, epilepsy, and cancer. This compound has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF3NO2S/c14-9-2-4-10(5-3-9)22(20,21)19-12-7-8(13(16,17)18)1-6-11(12)15/h1-7,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSZSLBBDPAIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497356.png)
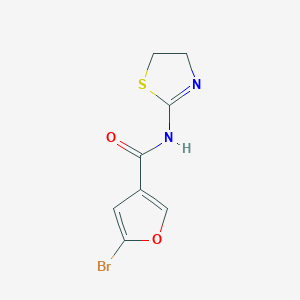
![N-[(2-bromophenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497367.png)
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497375.png)

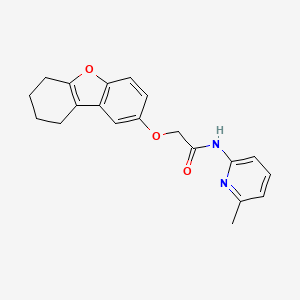
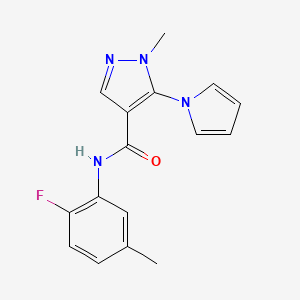
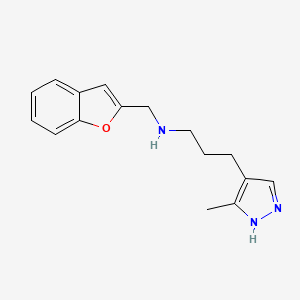
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine](/img/structure/B7497408.png)
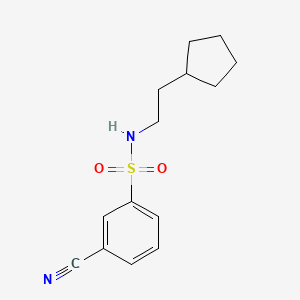
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7497436.png)
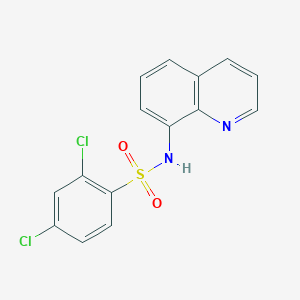
![N-benzyl-2-[(4-sulfamoylphenyl)sulfonylamino]acetamide](/img/structure/B7497448.png)
![N-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497451.png)
